molecular formula C11H19O4P B14338204 Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate CAS No. 109467-68-7

Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate

Cat. No.: B14338204
CAS No.: 109467-68-7
M. Wt: 246.24 g/mol
InChI Key: LYEYQVUQDQCGLI-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a bicyclo[2.2.1]hept-2-ene ring system with a diethyl phosphate group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate typically involves the reaction of bicyclo[2.2.1]hept-2-ene with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The diethyl phosphate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphates, phosphites, and phosphine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate or a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for specific interactions with target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: A related compound with a similar bicyclic structure but without the diethyl phosphate group.

    Bicyclo[2.2.1]hepta-2,5-diene: Another bicyclic compound with different functional groups.

    2-Norbornene: A simpler bicyclic compound used in various chemical reactions.

Uniqueness

Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate is unique due to the presence of the diethyl phosphate group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with other molecules, making it valuable in various applications.

Properties

CAS No.

109467-68-7

Molecular Formula

C11H19O4P

Molecular Weight

246.24 g/mol

IUPAC Name

2-bicyclo[2.2.1]hept-2-enyl diethyl phosphate

InChI

InChI=1S/C11H19O4P/c1-3-13-16(12,14-4-2)15-11-8-9-5-6-10(11)7-9/h8-10H,3-7H2,1-2H3

InChI Key

LYEYQVUQDQCGLI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC2CCC1C2

Origin of Product

United States

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